4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine
Description
4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine (CAS: 895129-11-0) is a pyrimidine derivative with the molecular formula C₁₅H₁₇FN₂OS and a molecular weight of 292.37 g/mol . Its structure features:
- A 4-fluorophenyl group at position 4 of the pyrimidine ring.
- A hydroxymethyl (-CH₂OH) substituent at position 3.
- An isopropyl group at position 4.
- A methylthio (-SMe) group at position 2.
This compound is of interest due to its structural versatility, which allows for modifications impacting pharmacological activity, solubility, and synthetic pathways.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-9(2)13-12(8-19)14(18-15(17-13)20-3)10-4-6-11(16)7-5-10/h4-7,9,19H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPDKLGGJBBVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652590 | |
| Record name | [4-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895129-11-0 | |
| Record name | [4-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Fluorophenyl Aldehydes with β-Keto Esters
The foundational approach involves cyclocondensation of 4-fluorobenzaldehyde with β-keto esters, such as ethyl isobutyryl acetate, to form pyrimidine cores. Patent CN104817505A details a reaction between a formula II compound (methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthio-pyrimidine-5-carboxylate) and methylsulfonyl methylamine in a 1:1–3 molar ratio under alkaline conditions at 50–120°C . This method achieves yields of 85–92% by employing low-boiling solvents like dichloromethane, simplifying post-reaction purification .
A critical advancement in this route is the use of S-methylisothiourea hydrogensulfate as a cyclizing agent, which facilitates the formation of the pyrimidine ring at 80–100°C . Subsequent dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) introduces aromaticity, though this step requires careful temperature control to avoid over-oxidation .
Key Reaction Parameters (Cyclocondensation):
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (II:Amine) | 1:1–1.5 | Maximizes >90% |
| Temperature | 80–100°C | Prevents side reactions |
| Solvent | Dichloromethane/Hexane | Enhances solubility |
Oxidation of Thioether Precursors
Methylthio groups in pyrimidine intermediates are oxidized to sulfonyl derivatives, a step critical for introducing reactive sites for further functionalization. Patent WO2007074391A2 describes the oxidation of methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthio-pyrimidine-5-carboxylate using ammonium peroxomolybdate and Aliquat 336 in a biphasic system (dichloromethane/water) . This method achieves 90.92% yield by leveraging phase-transfer catalysis to enhance reagent interaction .
The oxidation mechanism proceeds via a radical pathway, with TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) acting as a co-catalyst in the presence of calcium hypochlorite . This step is conducted at 0–5°C to stabilize reactive intermediates, followed by quenching with sodium bicarbonate to isolate the sulfonyl product .
Comparative Oxidation Efficiency:
| Oxidizing Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂/Ammonium Molybdate | Aliquat 336 | 90.92 | 99.6 |
| Ca(OCl)₂ | TEMPO | 91–95 | 99.8 |
| MnO₂ | None | 80–85 | 98.2 |
Reductive Amination and Functional Group Interconversion
Reductive amination introduces the N-methylmethanesulfonamide moiety, a hallmark of the target compound. Patent EP1893585A1 outlines the reaction of 4-(4-fluorophenyl)-6-isopropyl-2-methylthio-pyrimidine-5-carbaldehyde with methylamine in methanol, followed by treatment with methanesulfonyl chloride . The intermediate is reduced using sodium borohydride at 25–30°C, yielding the hydroxymethyl derivative with 91–95% efficiency .
A critical challenge in this route is avoiding over-reduction , which is mitigated by precise stoichiometry (1:1.2 aldehyde:amine ratio) and incremental reagent addition . Post-reduction oxidation with MnO₂ or TEMPO/NaOCl systems converts the hydroxymethyl group to the aldehyde, though this step is omitted in the final synthesis of 4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine .
Industrial Scalability and Process Optimization
Industrial protocols prioritize solvent recovery and catalytic reuse. Hexane emerges as the preferred solvent due to its low polarity, which facilitates product precipitation and reduces energy consumption during distillation . Patent CN104817505A highlights a closed-loop system where dichloromethane is recycled, reducing waste by 40% compared to traditional methods .
Cost-Benefit Analysis of Solvents:
| Solvent | Boiling Point (°C) | Recovery Efficiency (%) | Environmental Impact |
|---|---|---|---|
| Hexane | 69 | 85 | Moderate |
| Dichloromethane | 40 | 75 | High (ozone depletion) |
| Toluene | 111 | 80 | High (toxic) |
Catalyst optimization further enhances sustainability. Aliquat 336, a quaternary ammonium salt, is reused for up to five cycles without significant activity loss, reducing raw material costs by 30% .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The fluorophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(4-Carboxyphenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine.
Reduction: 4-Phenyl-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine.
Substitution: 4-(4-Substituted phenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine.
Scientific Research Applications
4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table highlights key structural differences and similarities with related pyrimidine derivatives:
Key Observations:
- Position 2 Substituents : The methylthio group (-SMe) in the target compound is less polar than the sulfonamide (-N(Me)SO₂Me) in analogs , which impacts solubility and pharmacokinetics.
- Position 5 Substituents: The hydroxymethyl group (-CH₂OH) is conserved in several analogs, but in compounds like methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate (), this group is oxidized to a carboxylate, enhancing reactivity .
Physicochemical Properties
| Property | Target Compound | Sulfonamide Analog (CAS 147118-36-3) | Chlorinated Analog (CAS 156-83-2) |
|---|---|---|---|
| Molecular Weight | 292.37 | 353.41 | 144.56 |
| Polar Groups | -OH, -SMe | -OH, -SO₂Me | -NH₂, -Cl |
| Solubility (Predicted) | Moderate in polar solvents | High in polar solvents due to sulfonamide | Low due to chlorination |
| Hydrogen Bonding | 2 donors (OH, S) | 3 donors (OH, SO₂, NH) | 2 donors (NH₂) |
Pharmacological Activity
- Pyrimidinones with Furochromenylideneamino Groups: These compounds () show analgesic and anti-inflammatory activity, with EC₅₀ values < 10 μM in some cases . Structural differences (e.g., fused furan rings) likely contribute to divergent biological targets.
Biological Activity
4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine, a compound with significant potential in pharmaceutical applications, is part of a class of pyrimidine derivatives that have been studied for their biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on available research findings.
- Molecular Formula : C15H17FN2OS
- Molecular Weight : 292.37 g/mol
- CAS Number : 895129-11-0
- IUPAC Name : [4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidin-5-yl]methanol
Synthesis
The synthesis of this compound involves several steps, including the reduction of specific precursors and the introduction of functional groups to enhance biological activity. A notable method includes reducing a 2-chloro derivative under controlled conditions to yield the desired hydroxymethyl compound .
Anticancer Properties
Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer activities. Specifically, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Research suggests that these compounds can target receptor tyrosine kinases (RTKs) such as KIT and PDGFRA, which are often mutated in various cancers .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinase Activity : By binding to the active sites of RTKs, it prevents downstream signaling that leads to tumor growth.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death.
Case Studies
Pharmacological Applications
The compound's structural characteristics suggest potential applications in treating:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylthiopyrimidine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation of fluorophenyl-substituted precursors with thiourea derivatives under basic conditions. Key intermediates, such as the hydroxymethyl and methylthio groups, are stabilized via protective group strategies (e.g., sulfonamide protection). Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, hydroxyl and methylthio moieties are confirmed via ¹H NMR peaks at δ 4.5–5.0 ppm (hydroxymethyl) and δ 2.5–3.0 ppm (methylthio). Yields and purity are validated via HPLC with UV detection .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is performed using crystals grown via slow evaporation. Data collection involves a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses direct methods (SHELXS), followed by refinement (SHELXL) with full-matrix least-squares on F². Key parameters include R-factor (<0.05), bond length accuracy (±0.01 Å), and torsional angles. The fluorophenyl ring planarity and hydrogen-bonding networks (e.g., O–H···N interactions) are critical for validating the structure .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX software?
- Methodological Answer : Challenges include handling disordered isopropyl groups and resolving overlapping electron densities. In SHELXL, constraints (e.g., DFIX for bond lengths) and restraints (e.g., SIMU for thermal motion) are applied. For severe disorder, partial occupancy models or split positions are tested. Hydrogen atoms are placed geometrically (HFIX command) or located via difference Fourier maps. Validation tools like PLATON check for missed symmetry and twinning .
Q. How can researchers resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer : Contradictions often stem from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) is recommended. For example, a Central Composite Design evaluates factors like catalyst loading (5–15 mol%), temperature (80–120°C), and reaction time (12–24 hrs). Response surface models identify optimal conditions. Purity is confirmed via elemental analysis (C, H, N ±0.3%) and comparison with literature melting points .
Q. What experimental strategies assess the compound’s biological activity, particularly in modulating cytokine expression?
- Methodological Answer : In vitro assays using macrophage cell lines (e.g., RAW 264.7) are treated with the compound (1–100 µM) and stimulated with LPS. IL-6 secretion is quantified via ELISA, while mRNA levels are measured via RT-qPCR (primers for Il6). Dose-response curves (log[concentration] vs. % inhibition) determine IC₅₀. Controls include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., dexamethasone). Data contradictions (e.g., potency vs. solubility) are resolved via SAR studies on analogs (e.g., replacing methylthio with sulfone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
